Glycopyrrolate Impurity I
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Overview
Description
Glycopyrrolate Impurity I: Glycopyrrolate itself is a synthetic quaternary ammonium compound used as an anticholinergic agent with antispasmodic activity . This compound is formed during the synthesis and degradation of glycopyrrolate and is monitored to ensure the purity and safety of the pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Glycopyrrolate Impurity I involves the synthesis of glycopyrrolate, during which this impurity can form as a byproduct. The synthetic route typically involves the reaction of 3-(2-cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidinium bromide with various reagents under controlled conditions . The reaction conditions include the use of solvents like acetonitrile and methanol, with specific temperature and pH settings to optimize the yield and minimize impurities .
Industrial Production Methods: In industrial settings, the production of glycopyrrolate and its impurities, including this compound, is carried out using large-scale reactors and advanced purification techniques. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor and quantify the impurities during the production process .
Chemical Reactions Analysis
Types of Reactions: Glycopyrrolate Impurity I undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Halogens, alkylating agents, and other reagents under specific temperature and solvent conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of glycopyrrolate, which are analyzed and quantified to ensure the purity and efficacy of the final pharmaceutical product .
Scientific Research Applications
Chemistry: Glycopyrrolate Impurity I is used as a reference standard in analytical chemistry to develop and validate methods for the quantification of impurities in glycopyrrolate formulations .
Biology: In biological research, this compound is studied to understand its metabolic pathways and its impact on the pharmacokinetics and pharmacodynamics of glycopyrrolate .
Medicine: In the medical field, this compound is monitored to ensure the safety and efficacy of glycopyrrolate-based medications used to treat conditions like peptic ulcers and chronic obstructive pulmonary disease (COPD) .
Industry: In the pharmaceutical industry, this compound is analyzed to maintain the quality control of glycopyrrolate formulations and to comply with regulatory standards .
Mechanism of Action
Glycopyrrolate Impurity I, like glycopyrrolate, exerts its effects by blocking the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system . This blockage prevents the stimulation of acetylcholine receptors, leading to reduced salivation and relaxation of smooth muscles . The molecular targets include muscarinic receptors, which are involved in various physiological processes .
Properties
CAS No. |
1404453-68-4 |
---|---|
Molecular Formula |
C19H27BrClNO3 |
Molecular Weight |
432.8 g/mol |
IUPAC Name |
[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-(4-chlorophenyl)-2-cyclopentyl-2-hydroxyacetate;bromide |
InChI |
InChI=1S/C19H27ClNO3.BrH/c1-21(2)12-11-17(13-21)24-18(22)19(23,14-5-3-4-6-14)15-7-9-16(20)10-8-15;/h7-10,14,17,23H,3-6,11-13H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m0./s1 |
InChI Key |
DCPQHGSMOUUQST-JUOYHRLASA-M |
SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-] |
Isomeric SMILES |
C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-] |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-] |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
3-[[2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetyl]oxy]-1,1-dimethyl pyrrolidinium Bromide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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